molecular formula C19H20N2O4S2 B2939009 2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-81-3

2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2939009
CAS No.: 863511-81-3
M. Wt: 404.5
InChI Key: WDNUWHMBIWGMQQ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with methoxy groups and a phenylthiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The phenylthiazole moiety can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a phenacyl bromide with thiourea under basic conditions.

    Attachment of the Thiazole to the Benzenesulfonamide: The phenylthiazole derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form quinones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can reduce the sulfonamide group.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under acidic/basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 2,5-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazole ring and sulfonamide group suggests it might exhibit antimicrobial or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzenesulfonamide: Lacks the thiazole moiety, making it less complex and potentially less bioactive.

    Phenylthiazole Derivatives: These compounds contain the thiazole ring but lack the sulfonamide group, which might reduce their solubility and bioavailability.

    Other Sulfonamides: Compounds like sulfanilamide, which are simpler and might not have the same range of applications.

Uniqueness

2,5-Dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to the combination of the methoxy-substituted benzene ring, the sulfonamide group, and the phenylthiazole moiety. This combination of functional groups provides a balance of reactivity, solubility, and potential bioactivity that is not commonly found in simpler compounds.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-24-16-8-9-17(25-2)18(12-16)27(22,23)20-11-10-15-13-26-19(21-15)14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNUWHMBIWGMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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